

# Irigenin CYP enzyme inhibition profile

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## Compound Focus: Irigenin

CAS No.: 548-76-5

Cat. No.: S628619

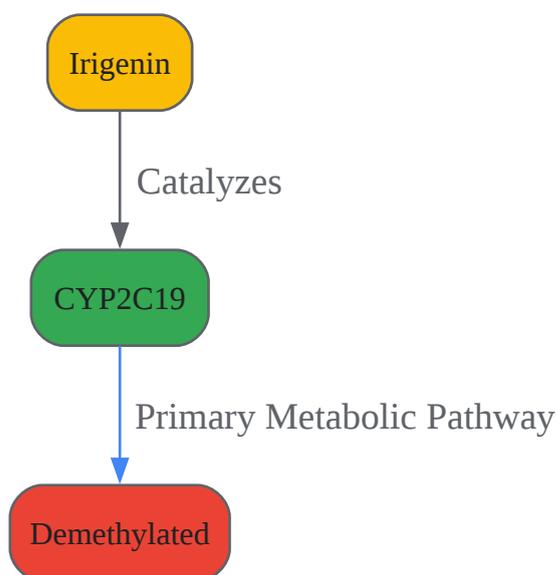
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## Irigenin CYP Enzyme Profile

The table below summarizes the key CYP enzymes involved in **irigenin** metabolism based on recent experimental data.

CYP Enzyme	Interaction Type	Quantitative Findings / Role	Kinetics Model
CYP2C19	Primary Metabolism	Identified as the most important metabolic enzyme for irigenin [1].	Michaelis-Menten [1]
CYP1A2	Secondary Metabolism	Plays a role, but is more significant for the metabolism of iriflorentin [1].	Information Missing
CYP3A4	Minor Metabolism	Has a high metabolic rate for tectorigenin, but a less critical role for irigenin [1].	Information Missing

The metabolic pathway of **irigenin** can be visualized as follows:



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Diagram: The primary metabolic pathway of **Iriegenin**, showing CYP2C19 as the key enzyme catalyzing its conversion to a demethylated metabolite.

## Experimental Protocols

To study **irigenin** metabolism in human liver microsomes (HLMs), you can adapt the following detailed methodology from recent publications [1].

- **Incubation System:** The standard phase I metabolism system should be established in a final incubation volume.
  - **Test Compound:** **Iriegenin** (100  $\mu$ M)
  - **Biological Material:** HLMs (0.5 mg protein/mL)
  - **Cofactors:** Tris-HCl buffer solution (50 mM), MgCl<sub>2</sub> (10 mM), and NADPH (1 mM)
- **Procedure:**
  - Pre-incubate **irigenin** with HLMs and buffer at 37°C for 5 minutes.
  - Initiate the reaction by adding NADPH.
  - Continue incubation for 30 minutes at 37°C.
  - Terminate the reaction by adding an equal volume of ice-cold methanol.
  - Centrifuge the samples and analyze the supernatant for metabolites.
- **Reaction Phenotyping with Recombinant Enzymes:**
  - Co-incubate **irigenin** (100  $\mu$ M) with 25 pmol of individual recombinant CYP enzymes (CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4).

- Follow the same incubation and analysis procedure to identify which specific enzyme is responsible for metabolism.
- **Enzyme Kinetics:**
  - Use a series of **irigenin** concentrations (e.g., 1–300  $\mu\text{M}$ ) incubated with HLMs or the specific recombinant enzyme (e.g., CYP2C19).
  - Measure the metabolite formation rate and fit the data to the Michaelis-Menten model to determine kinetic parameters ( $K_m$  and  $V_{max}$ ) [1].
- **Metabolite Identification:**
  - The primary metabolite of **irigenin** formed in HLMs is a **demethylated** product [1].
  - Use UPLC-linear ion Trap-Orbitrap Mass Spectrometry for precise structural identification.

## Troubleshooting Common Issues

- **Low Metabolite Formation:**
  - **Cause:** Inadequate enzyme activity or insufficient cofactor.
  - **Solution:** Verify the activity of your HLMs or recombinant enzyme batches. Ensure NADPH is fresh and added to initiate the reaction. Check the pre-incubation time and temperature.
- **High Background Noise in Analysis:**
  - **Cause:** Incomplete protein precipitation or interfering compounds.
  - **Solution:** Ensure the methanol used to terminate the reaction is ice-cold and that centrifugation is performed adequately to precipitate all proteins. Optimize the HPLC or UPLC gradient and mobile phase.
- **Unexpected Kinetic Profile:**
  - **Cause:** Atypical kinetics, which are possible with some natural compounds.
  - **Solution:** If your Eadie-Hofstee plot shows a non-linear, "hooked" shape, this suggests sigmoidal kinetics. This was observed for the related compound irisfloreantin [1]. Consult resources on modeling atypical enzyme kinetics.

## Key Insights for Your Research

- **Metabolism vs. Inhibition:** The current data clearly shows **irigenin** is a **substrate** for specific CYP enzymes, primarily CYP2C19. There is no strong evidence from these studies indicating that it is a potent mechanism-based inhibitor [1].
- **Drug Interaction Potential:** Because CYP2C19 metabolizes **irigenin**, drugs that inhibit or induce this enzyme (e.g., proton pump inhibitors, antidepressants) could potentially alter **irigenin's** concentration in the body, which is a critical consideration for drug development [1].

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## References

1. Typical and atypical metabolic characteristics of three iridaceae... [pmc.ncbi.nlm.nih.gov]

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